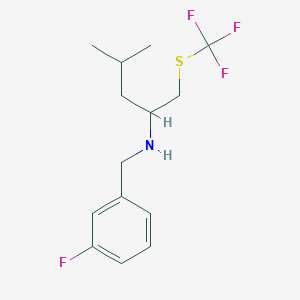
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of temperature, pressure, and reaction time. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorine-containing groups, used in the production of high-performance polymers.
(NH4)2S: A compound with sulfur and nitrogen elements, explored for its stability and superionic properties.
Uniqueness
(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine stands out due to its unique combination of fluorine, methyl, and trifluoromethylsulfanyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where such properties are desirable.
Propriétés
Formule moléculaire |
C14H19F4NS |
|---|---|
Poids moléculaire |
309.37 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-4-methyl-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C14H19F4NS/c1-10(2)6-13(9-20-14(16,17)18)19-8-11-4-3-5-12(15)7-11/h3-5,7,10,13,19H,6,8-9H2,1-2H3 |
Clé InChI |
GKKVVFMLDLLTPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CSC(F)(F)F)NCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B15094430.png)

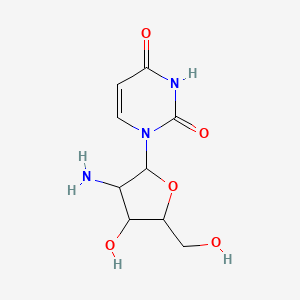
![N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B15094481.png)
![5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B15094483.png)
![(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid](/img/structure/B15094486.png)
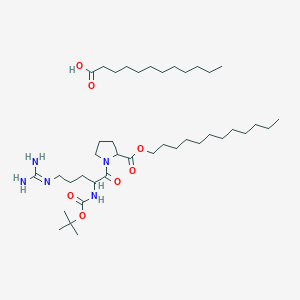
![4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B15094490.png)
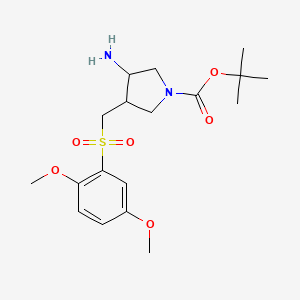
![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B15094511.png)
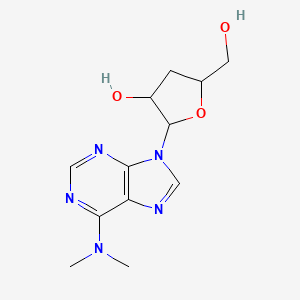
![3-[24-Hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid](/img/structure/B15094528.png)
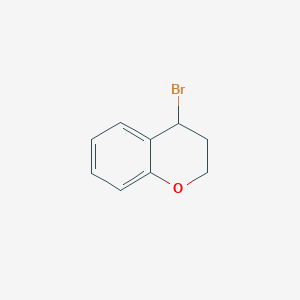
![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)
